molecular formula C21H20N2O2 B11057392 Cyclopropanecarboxamide, N-[7-[(cyclopropylcarbonyl)amino]-9H-fluoren-2-yl]-

Cyclopropanecarboxamide, N-[7-[(cyclopropylcarbonyl)amino]-9H-fluoren-2-yl]-

Cat. No.: B11057392
M. Wt: 332.4 g/mol
InChI Key: PHXGNYRAMBGDJI-UHFFFAOYSA-N
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Description

N-(7-CYCLOPROPANEAMIDO-9H-FLUOREN-2-YL)CYCLOPROPANECARBOXAMIDE is a complex organic compound characterized by the presence of a fluorenyl group and cyclopropane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-CYCLOPROPANEAMIDO-9H-FLUOREN-2-YL)CYCLOPROPANECARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the amide bonds under controlled conditions, often using reagents such as carbodiimides or coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(7-CYCLOPROPANEAMIDO-9H-FLUOREN-2-YL)CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

Scientific Research Applications

N-(7-CYCLOPROPANEAMIDO-9H-FLUOREN-2-YL)CYCLOPROPANECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-CYCLOPROPANEAMIDO-9H-FLUOREN-2-YL)CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(7-CYCLOPROPANEAMIDO-9H-FLUOREN-2-YL)CYCLOPROPANECARBOXAMIDE lies in its specific combination of fluorenyl and cyclopropane moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[7-(cyclopropanecarbonylamino)-9H-fluoren-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C21H20N2O2/c24-20(12-1-2-12)22-16-5-7-18-14(10-16)9-15-11-17(6-8-19(15)18)23-21(25)13-3-4-13/h5-8,10-13H,1-4,9H2,(H,22,24)(H,23,25)

InChI Key

PHXGNYRAMBGDJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)NC(=O)C5CC5

Origin of Product

United States

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